Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a spirocyclic compound featuring a unique heteroatom arrangement in its core structure: one oxygen, one sulfur, and one nitrogen atom within the 8-azaspiro[4.5]decane system. The cyclohex-3-en-1-yl substituent introduces rigidity due to its unsaturated ring, which may influence conformational stability and pharmacokinetic properties. This compound’s structural complexity makes it a candidate for medicinal chemistry applications, particularly in receptor targeting .
Properties
IUPAC Name |
cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-13(12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-2,12H,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOEAUOTVRFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound that belongs to the class of spirocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.4 g/mol. The structural features include a cyclohexene ring and a spirocyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported that synthesized Mannich bases from related spirocyclic compounds displayed potent antibacterial properties, suggesting that modifications in the structure can enhance efficacy against pathogens .
Anticancer Properties
Research has indicated that spirocyclic compounds can inhibit cancer cell proliferation. A notable study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing that certain modifications in the chemical structure led to increased antiproliferative activity. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this compound in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of spirocyclic compounds have also been explored. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heteroatom Variations
a. 1-Oxa-4-thia-8-azaspiro[4.5]decane vs. 1,4-Dioxa-8-azaspiro[4.5]decane
The replacement of sulfur with oxygen in the spirocyclic core (e.g., in compound 12a from ) alters electronic properties and hydrogen-bonding capacity. For example, 12a (1,4-dioxa variant) has a molecular weight of 435.26 g/mol and demonstrated selective toxicity as a σ2 receptor agonist, suggesting heteroatom composition critically affects bioactivity .
b. 1-Oxa-4-thia-8-azaspiro[4.5]decane vs. 1,4-Dioxaspiro[4.5]decan-8-one
Its melting point (73–74°C) reflects higher crystallinity compared to sulfur-containing spirocycles, which may exhibit lower melting points due to reduced symmetry .
Substituent Effects
a. Cyclohexenyl vs. Substituted Phenyl Groups
The target compound’s cyclohexenyl group contrasts with the substituted phenyl moieties in analogs like BG15034 (). BG15034’s 2-chloro-6-fluorophenyl substituent increases electronegativity and molecular weight (329.82 g/mol) compared to the cyclohexenyl group (343.46 g/mol in ). The cyclohexenyl group’s rigidity may enhance metabolic stability, while aromatic substituents like phenyl or benzyl (as in 12a ) improve π-π stacking interactions in receptor binding .
b. Piperazine/Piperidine Additions
Compound 25 () incorporates a piperazine ring linked to the spirocyclic core, increasing molecular complexity and basicity. Such modifications are common in drug design to optimize solubility and target engagement .
Structural and Physicochemical Data Table
*Molecular weight inferred from analogous structure in .
Q & A
Q. Advanced Research Focus
- SHELX : Refines crystallographic data by optimizing parameters like thermal displacement and occupancy, critical for resolving disorder in the spirocyclic ring .
- WinGX : Manages diffraction datasets and integrates tools for phase determination, particularly useful for analyzing torsional angles in the cyclohexenyl group .
- Case Example : Discrepancies in bond lengths due to puckering can be addressed using Cremer-Pople ring puckering coordinates .
What strategies are employed to analyze structure-activity relationships (SAR) for this compound's bioactivity?
Q. Advanced Research Focus
- Substituent modification : Systematic variation of the cyclohexenyl or thia-azaspiro groups to assess impact on receptor binding (e.g., σ receptor affinity) .
- In vitro assays : Testing cytotoxicity against cell lines (e.g., metastatic melanoma) to correlate structural features (e.g., sulfonyl groups) with potency .
- Computational docking : Molecular modeling to predict interactions with targets like enzymes or GPCRs .
How can conflicting data from different synthesis methods be reconciled?
Q. Advanced Research Focus
- Controlled variable analysis : Compare yields and purity under varying conditions (e.g., solvent polarity, catalysts). For example, anhydrous vs. aqueous conditions may explain discrepancies in spirocycle stability .
- Validation techniques : Reproduce reactions with in situ FTIR or LC-MS to monitor intermediate formation .
What pharmacological targets are hypothesized for this compound?
Q. Advanced Research Focus
- Receptor interactions : Analogous spiro compounds show affinity for σ receptors, suggesting potential anticancer or neuroprotective effects .
- Enzyme inhibition : Thiadiazole derivatives inhibit kinases (e.g., MAPK) involved in tumor progression .
- Mechanistic studies : Use radiolabeled analogs to quantify target engagement in vitro .
How do functional groups influence the compound's reactivity?
Q. Basic Research Focus
- Cyclohexenyl group : Enhances lipophilicity, impacting membrane permeability .
- Thia-azaspiro moiety : Electron-withdrawing effects stabilize the molecule during nucleophilic attacks .
- Methanone linker : Participates in hydrogen bonding with biological targets, as shown in docking studies .
What computational modeling approaches are used to predict bioactivity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites .
- Molecular Dynamics (MD) : Simulates binding kinetics with receptors over microsecond timescales .
- QSAR models : Relate substituent descriptors (e.g., logP, polar surface area) to IC₅₀ values .
How is purity optimized during synthesis?
Q. Advanced Research Focus
- Chromatography : Preparative HPLC with C18 columns to separate diastereomers .
- Crystallization : Use of ether/hexane mixtures to isolate high-purity crystals, monitored by PXRD .
- Quality control : NMR and elemental analysis to verify >95% purity .
How do heteroatoms in the spiro structure impact bioactivity?
Q. Advanced Research Focus
- Sulfur (thia) : Increases metabolic stability and enhances σ₂ receptor selectivity .
- Oxygen (oxa) : Modulates electron density, affecting binding to enzymes like cyclooxygenase .
- Nitrogen (aza) : Facilitates hydrogen bonding with ATP-binding pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
